molecular formula C17H24ClN3O2 B14675787 4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride CAS No. 33048-51-0

4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride

Cat. No.: B14675787
CAS No.: 33048-51-0
M. Wt: 337.8 g/mol
InChI Key: WILBIGLTPJBGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with a methyl group at position 4, a 2-morpholinoethyl chain at position 2, and a phenyl group at position 5. Its hydrochloride salt enhances solubility for pharmacological applications. Pyridazinones are heterocyclic compounds known for diverse biological activities, including anti-inflammatory, cardiotonic, and antiplatelet effects . The morpholinoethyl substituent in this compound likely improves bioavailability and target interaction due to its hydrophilic and hydrogen-bonding properties .

Properties

CAS No.

33048-51-0

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

4-methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-4,5-dihydropyridazin-3-one;hydrochloride

InChI

InChI=1S/C17H23N3O2.ClH/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19;/h2-6,14H,7-13H2,1H3;1H

InChI Key

WILBIGLTPJBGGT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Property Value
Molecular Formula C17H24ClN3O2
Molecular Weight 337.8 g/mol
IUPAC Name 4-methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-4,5-dihydropyridazin-3-one;hydrochloride
CAS Number 33048-51-0
Physical State Solid
Solubility Enhanced in polar solvents due to salt form

General Synthetic Approaches for Pyridazinones

Several synthetic routes can be employed to prepare pyridazinone derivatives, which can then be modified to obtain the target compound.

Cyclocondensation with Hydrazine Derivatives

The most common approach for synthesizing the pyridazinone core involves the reaction of β-keto acids or their derivatives with hydrazine or substituted hydrazines. This cyclization reaction forms the basic pyridazinone scaffold, which can be further functionalized.

R-CO-CH2-CH2-COOH + NH2NH2·H2O → 
     |
     V
R-C=CH-CH2
    |
    N-NH
    ||
    O

Synthesis from Maleic Anhydride

Another approach involves the reaction of maleic anhydride with phenylhydrazine derivatives to form the pyridazinone core. This method is particularly useful for introducing a phenyl group at position 6 of the pyridazinone ring.

      O
     / \
HC-C   O + PhNHNH2·HCl → 
HC-C   
     \ /
      O

Specific Synthesis of this compound

The synthesis of the target compound typically involves multiple steps, beginning with the formation of the pyridazinone core followed by selective functionalization.

Preparation of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone

The initial step involves the preparation of the basic pyridazinone structure with a phenyl group at position 6. This can be achieved by reacting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid

C6H5 + C4H4O3 (succinic anhydride) → C6H5-CO-CH2-CH2-COOH

The reaction typically involves using AlCl3 as a catalyst in carbon disulfide as the solvent. The reaction mixture is refluxed for several hours at 40-50°C, followed by cooling and pouring onto ice water. The precipitate is collected, dried, and recrystallized from water.

Step 2: Formation of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone

C6H5-CO-CH2-CH2-COOH + NH2NH2·H2O → 
        |
        V
    C6H5-C=CH-CH2
        |
        N-NH
        ||
        O

This reaction is carried out by refluxing the β-keto acid with hydrazine hydrate in ethanol for several hours. The reaction mixture is cooled, and the precipitate is collected by filtration, dried, and recrystallized from ethanol.

Introduction of the Methyl Group at C-4

The methyl group at position 4 can be introduced through various methods, including alkylation reactions.

Method 1: Direct alkylation

       C6H5
        |
       C=CH-CH2     CH3I, Base
        |       →
       N-NH        
       ||
       O

Method 2: Using a methylated starting material
Alternatively, the methyl group can be introduced by using 4-methyl-substituted starting materials for the initial condensation reaction.

N-Alkylation with 2-Morpholinoethyl Group

The final key step involves N-alkylation at position 2 of the pyridazinone ring with a 2-morpholinoethyl group.

Step 1: Synthesis of 2-(2-chloroethyl)morpholine

Morpholine + ClCH2CH2Cl → Morpholine-CH2CH2Cl + HCl

Step 2: N-alkylation of the pyridazinone

       C6H5
        |
    CH3-C-CH2      Morpholine-CH2CH2Cl, K2CO3
        |       →
       N-NH        
       ||
       O

This reaction typically employs potassium carbonate as a base and a catalytic amount of potassium iodide in acetonitrile. The mixture is heated under reflux for 6-8 hours, and the progress is monitored by TLC. After filtration, the filtrate is evaporated, the residue is suspended in water, and extracted with dichloromethane. The organic layers are dried with anhydrous magnesium sulfate, and the crude product is purified by chromatography.

Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

Base form + HCl (in appropriate solvent) → Hydrochloride salt

The salt formation is typically carried out by dissolving the free base in an appropriate organic solvent (e.g., diethyl ether or ethanol) and adding a solution of hydrogen chloride in the same solvent. The resulting precipitate is filtered, washed, and dried to obtain the pure hydrochloride salt.

Alternative Synthetic Route

An alternative approach involves a two-step method using substituted bromoalkanes.

Bromoalkylation and Subsequent Displacement

Step 1: Reaction with a dibromoalkane

       C6H5
        |
    CH3-C-CH2      Br(CH2)nBr, K2CO3
        |       →
       N-NH        
       ||
       O

The pyridazinone is reacted with 1,n-dibromoalkanes (typically 1,2-dibromoethane) in acetone with potassium carbonate as the base. The mixture is refluxed for 4-6 hours, filtered, and the solvent is evaporated. The crude product is purified by chromatography.

Step 2: Displacement with morpholine

Brominated intermediate + Morpholine → Target compound

The brominated intermediate is then reacted with morpholine in the presence of potassium carbonate and a catalytic amount of potassium iodide in acetonitrile. The mixture is refluxed for 6-8 hours, filtered, and the filtrate is evaporated. The residue is suspended in water, extracted with dichloromethane, and the crude product is purified by chromatography.

Optimization of Reaction Conditions

Optimal conditions for the synthesis of this compound have been investigated in various studies. Key parameters include solvent choice, reaction temperature, and catalyst selection.

Solvent Effects

Solvent Advantages Limitations Yield (%)
Acetonitrile Good solubility, high yield Higher cost 80-90
Acetone Lower cost, good yields Lower solubility 60-70
DMF Excellent solubility Difficult removal, toxicity 85-95
Ethanol Green solvent, easy handling Moderate yields 50-60

Acetonitrile appears to be the preferred solvent for N-alkylation reactions due to its good solubility properties and high yields.

Base Influence

The choice of base significantly affects the reaction outcome:

Base Effectiveness Side Reactions Yield (%)
K₂CO₃ High, widely used Minimal 80-90
NaOMe Very effective for esters Can cause transesterification 70-80
NaH Highly reactive Requires strict anhydrous conditions 75-85
Et₃N Mild, good for sensitive substrates Lower reactivity 50-60

Potassium carbonate is generally the preferred base for N-alkylation reactions due to its balance of reactivity and selectivity.

Characterization and Analytical Data

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques:

¹H NMR (DMSO-d₆): Characteristic signals include:

  • Aromatic protons (phenyl group): δ 7.25-7.75 ppm (multiplet)
  • Methyl group at C-4: δ ~2.40 ppm (singlet)
  • Methylene protons adjacent to morpholine: δ ~2.70-3.20 ppm
  • Morpholine protons: δ ~3.60-3.80 ppm

¹³C NMR (DMSO-d₆): Key signals:

  • Carbonyl carbon: δ ~160 ppm
  • Aromatic carbons: δ ~125-140 ppm
  • Methyl carbon at C-4: δ ~20 ppm
  • Morpholine carbons: δ ~45-65 ppm

FT-IR: Characteristic bands:

  • C=O stretching: ~1650-1670 cm⁻¹
  • C=N stretching: ~1600-1620 cm⁻¹
  • C-H stretching: ~2850-3100 cm⁻¹
  • N-H stretching (if present): ~3200-3300 cm⁻¹

Analytical Purity

The purity of the synthesized compound can be assessed using various analytical techniques:

Technique Purpose Acceptance Criteria
HPLC Purity assessment >98%
Elemental Analysis Composition verification Within ±0.4% of theoretical values
Melting Point Physical property verification Sharp range within 2-3°C
Mass Spectrometry Molecular weight confirmation Accurate mass within 5 ppm

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or morpholinoethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyridazinones reveals how substituent variations influence pharmacological profiles, potency, and physicochemical properties:

Structural and Functional Analogues

Compound Name / ID Substituents Key Activities Research Findings
Emorfazone 4-ethoxy-2-methyl-5-morpholino Analgesic, anti-inflammatory Clinically used but less potent than newer derivatives (e.g., 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone, which showed 10× higher antinociceptive activity) .
MCI-154 6-[4-(4-pyridinylamino)phenyl] Antiplatelet aggregation Exhibited in vitro antiplatelet activity, but derivatives with secondary amino groups (e.g., morpholinoethyl) showed stereospecific enhancements in activity .
CI-914 / CI-930 6-(4-imidazolylphenyl) Cardiotonic Orally active positive inotropic agents; substituents at position 6 (imidazolylphenyl) critical for cardiotonic efficacy. The target compound’s phenyl group at C-6 may prioritize anti-inflammatory over cardiotonic effects .
Declomezine 6-(3,5-dichloro-4-methylphenyl) Fungicidal Dihedral angle between phenyl and pyridazinone rings (8.6° vs. 18° in 6-phenyl derivatives) suggests substituent-dependent conformational stability .
6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone 4-aminophenyl at C-6 Cardiotonic, antihypertensive Demonstrated sustained blood pressure reduction; amino groups at C-6 enhance cardiovascular activity .

Substituent Impact Analysis

  • Position 2: The 2-morpholinoethyl group in the target compound contrasts with simpler alkyl or aryl groups (e.g., methyl in Emorfazone). Morpholinoethyl may enhance solubility and receptor binding via its tertiary amine .
  • Position 4: Methyl substitution (target compound) vs. ethoxy (Emorfazone) or amino groups. Methyl likely reduces metabolic degradation compared to ethoxy .
  • Position 6: Phenyl group (target) vs. substituted phenyls (e.g., 4-aminophenyl in or 4-imidazolylphenyl in ). Phenyl at C-6 correlates with anti-inflammatory/analgesic effects, while polar groups (e.g., amino) favor cardiovascular activity .

Pharmacological Potency

  • Antiplatelet Activity: MCI-154 derivatives with hydrophilic substituents (e.g., pyridinylamino) showed moderate activity, but the target compound’s morpholinoethyl group may improve potency through enhanced hydrophilicity and receptor affinity .
  • Cardiotonic Activity: CI-914/CI-930 (EC~50~ 0.1–0.5 µM) outperform the target compound, which lacks the imidazolylphenyl motif critical for inotropic effects .
  • Analgesic/Anti-inflammatory: The target compound’s phenyl and morpholinoethyl groups align with Emorfazone’s profile but may offer improved pharmacokinetics .

Physicochemical Properties

  • Solubility: Morpholinoethyl and hydrochloride salt improve aqueous solubility vs. non-polar analogues (e.g., Declomezine) .
  • Metabolic Stability: Methyl at C-4 may reduce oxidative metabolism compared to ethoxy or amino groups .

Biological Activity

4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride (CAS No: 33048-51-0) is a compound that belongs to the pyridazinone class of heterocyclic compounds. These derivatives have garnered attention due to their diverse biological activities, particularly in pharmacology. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and potential therapeutic applications.

Pharmacological Profile

The biological activity of this compound has been examined in various studies, highlighting its potential in several therapeutic areas:

  • Cardiovascular Effects : Similar compounds in the pyridazinone class have demonstrated positive inotropic effects, enhancing myocardial contractility. Research indicates that these compounds may act by inhibiting phosphodiesterase III (PDE III), leading to increased intracellular cAMP levels and improved cardiac function .
  • Antiplatelet Activity : Studies have shown that pyridazinone derivatives exhibit significant antiplatelet effects. For instance, Jiang and Sun synthesized related compounds that inhibited ADP-induced platelet aggregation in rat models, suggesting potential applications in preventing thrombotic events .
  • Antimicrobial Properties : The broader class of pyridazinones has been associated with antimicrobial activities against various pathogens. This suggests that this compound may also possess similar properties warranting further investigation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound can provide insights into optimizing its efficacy and safety profiles. Modifications at specific positions on the pyridazinone ring have been shown to enhance biological activity:

  • Methyl Substitution : The presence of a methyl group at the 4-position has been linked to increased potency in cardiac and antiplatelet activities.
  • Morpholino Ethyl Group : The morpholino ethyl substituent may contribute to improved solubility and bioavailability, enhancing the overall pharmacological profile .

Case Study 1: Cardiac Function Enhancement

In a study by Okushima et al., a series of 4,5-dihydro-pyridazinones were evaluated for their positive inotropic effects. The findings indicated that these compounds could significantly increase myocardial contractility with minimal increases in heart rate and systemic blood pressure . This suggests a favorable therapeutic window for treating heart failure.

Case Study 2: Antiplatelet Efficacy

Research conducted by Lee et al. demonstrated that certain pyridazinone derivatives effectively inhibited platelet aggregation induced by ADP in vivo. This study highlights the potential role of this compound as a candidate for antithrombotic therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,5-dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride?

  • Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, morpholinoethyl groups are introduced by reacting intermediates like 3-chloropyridazinones with 2-morpholinoethylamine under reflux in ethanol or acetone with a base (e.g., K₂CO₃). Hydrochloride salts are formed by treating the free base with HCl in methanol . Key intermediates (e.g., pyridazinone cores) are synthesized via cyclization of hydrazine derivatives with diketones or via Claisen-Schmidt condensations .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Answer : Use a combination of:

  • X-ray crystallography for absolute stereochemical confirmation (e.g., resolving morpholinoethyl group orientation) .
  • ¹H/¹³C NMR to verify methyl, phenyl, and morpholinoethyl substituents (δ ~2.3–3.8 ppm for morpholine protons; δ ~6.5–7.5 ppm for aromatic protons) .
  • IR spectroscopy to confirm carbonyl (C=O) stretches (~1677–1680 cm⁻¹) and secondary amine bands (~3411 cm⁻¹) .

Q. How is the compound screened for preliminary pharmacological activity?

  • Answer : Standard assays include:

  • In vitro enzyme inhibition (e.g., phosphodiesterase-III for cardiotonic potential) using UV-Vis spectrophotometry .
  • Platelet aggregation studies with ADP or collagen as agonists, measured via turbidimetry .
  • Cytotoxicity screening against cell lines (e.g., HEK-293) using MTT assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the hydrochloride salt?

  • Answer : Variables to optimize:

  • Solvent polarity : Higher-polarity solvents (e.g., DMF) enhance cyclization but may require lower temperatures to avoid decomposition .
  • Catalyst loading : Pd/C or ZnCl₂ can accelerate morpholinoethyl group coupling but may require strict anhydrous conditions .
  • Acid concentration : HCl gas in dry ether minimizes side reactions during salt formation compared to aqueous HCl .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

  • Answer : Contradictions often arise from conformational flexibility of the morpholinoethyl chain. Solutions include:

  • Variable-temperature NMR to identify dynamic rotational barriers .
  • DFT calculations (e.g., B3LYP/6-31G*) to model preferred conformers and compare with experimental data .
  • 2D NMR (COSY, NOESY) to map through-space interactions and validate substituent orientations .

Q. How do structural analogs of this compound inform SAR for cardiotonic activity?

  • Answer : Modifications to the pyridazinone core and substituents impact activity:

  • Phenyl group replacement : Electron-withdrawing groups (e.g., Cl) at the 6-position enhance PDE-III inhibition .
  • Morpholinoethyl chain length : Shorter chains (e.g., ethyl vs. propyl) reduce bioavailability due to increased polarity .
  • Methyl group stereochemistry : cis-4,5-dihydro configurations show higher inotropic activity than trans isomers .

Q. What experimental models are suitable for evaluating in vivo vs. in vitro efficacy?

  • Answer :

  • In vitro : Langendorff perfused heart models assess contractility and coronary flow .
  • In vivo : Rodent models (e.g., rats with induced heart failure) measure hemodynamic parameters (LVDP, dP/dt) after intravenous administration .

Q. How does the compound’s stability vary under different pH and storage conditions?

  • Answer : Stability studies using HPLC-UV reveal:

  • pH sensitivity : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the pyridazinone ring .
  • Light exposure : Photodegradation products form under UV light (λ = 254 nm), requiring amber vial storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.